AZD3463

描述

AZD3463 是一种新型的、口服生物利用度高的双重抑制剂,靶向间变性淋巴瘤激酶 (ALK) 和胰岛素样生长因子 1 受体 (IGF1R)。它在克服克唑替尼(第一代 ALK 抑制剂)获得性耐药的多种机制方面显示出巨大潜力 。 This compound 在各种临床前模型中均显示出有效性,特别是在存在 ALK 重排和 IGF1R 过表达的癌症中 .

生化分析

Biochemical Properties

AZD3463 interacts with the ALK and IGF1R enzymes, inhibiting their activity . It has a Ki value of 0.75nM, indicating a high binding affinity . The inhibition of ALK by this compound is associated with perturbations in downstream signaling including ERK, AKT, and STAT3 pathways .

Cellular Effects

This compound has been shown to inhibit the proliferation of tumor cell lines containing ALK fusions . It induces apoptosis and autophagy in neuroblastoma cells and suppresses the viability and proliferation of both wild type and mutant ALK neuroblastoma (NB) cells . It also inhibits FLT3-ITD-mediated activation of AKT, ERK1/2, and p38 in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the autophosphorylation of ALK in tumor cell lines . It also inhibits additional receptor tyrosine kinases including IGF1R . This compound retains good activity against a number of clinically relevant crizotinib resistant mutations .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress the viability and proliferation of both wild type and mutant ALK NB cells . It effectively inhibits ALK-mediated PI3K/AKT/mTOR signaling and induces apoptosis and autophagy in NB cells .

Dosage Effects in Animal Models

In animal models, this compound demonstrates the ability to dose-dependently inhibit pALK in xenograft tumors, resulting in stasis or regression . It also ameliorates tumor progression and protects against bone loss when combined with DZNep .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway in cancer cells . It inhibits this pathway, leading to induced apoptosis and autophagy .

准备方法

化学反应分析

AZD3463 会经历各种化学反应,包括:

氧化和还原: 这些反应对于 this compound 的代谢稳定性至关重要。

常用试剂和条件: 合成过程涉及氯和甲基取代基等试剂,以及苯胺 C4 位的环胺等条件.

科学研究应用

AZD3463 在科学研究中有着广泛的应用:

癌症研究: 它在抑制克唑替尼耐药细胞株的生长方面显示出有效性,这些细胞株具有多种获得性耐药机制。

乳腺癌: This compound 通过调节 PI3K-Akt 途径来抑制乳腺癌骨转移.

急性髓性白血病: 它有效抑制索拉非尼耐药的急性髓性白血病的生长.

神经母细胞瘤: This compound 诱导神经母细胞瘤细胞凋亡和自噬.

作用机制

相似化合物的比较

AZD3463 独特之处在于它能双重抑制 ALK 和 IGF1R,这使它能够克服多种耐药机制。类似化合物包括:

克唑替尼: 第一代 ALK 抑制剂,对耐药突变的疗效有限.

属性

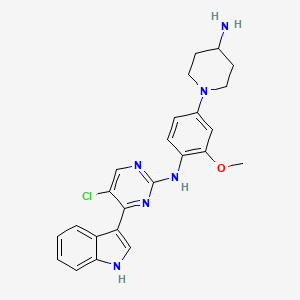

IUPAC Name |

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYIGMXOIWJGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717792 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356962-20-3 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。